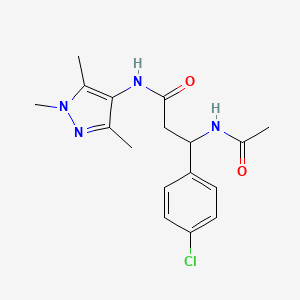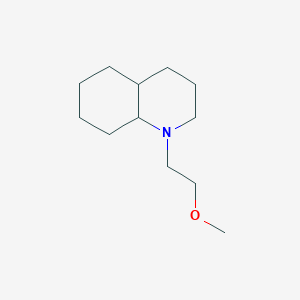
N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide, also known as CDT-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用機序
The mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases, which are required for cell cycle progression. Inflammation studies have demonstrated that N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide reduces the activation of nuclear factor kappa B, a transcription factor that regulates the expression of pro-inflammatory genes. In neurodegenerative disease research, N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to activate the Nrf2-ARE pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the area of research. In cancer cells, N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide induces cell cycle arrest and apoptosis, leading to a reduction in tumor growth. Inflammation studies have demonstrated that N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide reduces the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In neurodegenerative disease research, N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide protects neurons from oxidative stress and improves cognitive function.
実験室実験の利点と制限
One advantage of using N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide in lab experiments is its potential therapeutic properties in various areas of research. Another advantage is its relatively simple synthesis method. However, one limitation of using N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could be the identification of specific signaling pathways that are modulated by N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide, which could lead to the development of more targeted therapies. Additionally, further studies are needed to investigate the potential therapeutic properties of N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide in other areas of research, such as cardiovascular disease and metabolic disorders.
合成法
N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide can be synthesized using a multi-step process that involves the condensation of 4-hydroxycoumarin and 4-aminopyrazole, followed by a series of reactions to introduce the methyl and carboxamide groups. The final product is obtained through purification and crystallization.
科学的研究の応用
N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide has been studied for its potential therapeutic properties in various areas of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. Inflammation studies have demonstrated that N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to protect neurons from oxidative stress and improve cognitive function.
特性
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-10-15(11(2)19(3)18-10)16(20)17-13-8-9-21-14-7-5-4-6-12(13)14/h4-7,13H,8-9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGZMIIVNGVVMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2CCOC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516751.png)

![2-Benzylhexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516775.png)
![2-[(4-Chlorophenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516779.png)




![N'-[2-(2,4-dioxoquinazolin-1-yl)acetyl]-2-(4-fluorophenyl)quinoline-4-carbohydrazide](/img/structure/B7516811.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B7516816.png)
![N-[1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-oxopropan-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B7516819.png)

![(2,5-Dimethylfuran-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7516837.png)
![3-[5-(2,6-difluorophenyl)-1,3-oxazol-2-yl]-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]propanamide](/img/structure/B7516841.png)